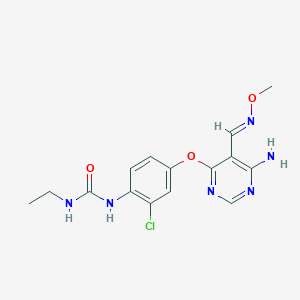

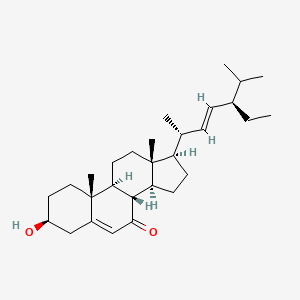

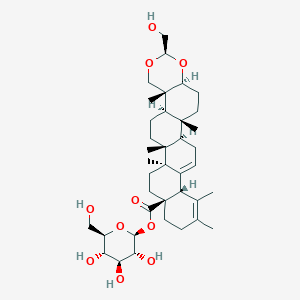

(E)-1-(4-((6-アミノ-5-((メトキシイミノ)メチル)ピリミジン-4-イル)オキシ)-2-クロロフェニル)-3-エチル尿素

概要

説明

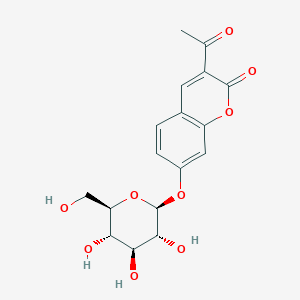

3,4’-ジヒドロキシフラボンは、さまざまな生物活性で知られる天然のフラボノイド化合物です。フラボン骨格の3’位と4’位に2つのヒドロキシル基が存在することが特徴です。 この化合物は、特に神経保護、抗炎症、および抗酸化作用の分野における潜在的な治療応用により、注目を集めています .

科学的研究の応用

化学: フラボノイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 生物学的経路と細胞プロセスを調節する役割について調査されています。

作用機序

3,4’-ジヒドロキシフラボンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

神経保護: トロポミオシン受容体キナーゼB(TrkB)のアゴニストとして作用し、脳由来神経栄養因子(BDNF)の主要な受容体です。

抗炎症: 核因子カッパB(NF-κB)およびマイトジェン活性化プロテインキナーゼ(MAPK)経路の活性化を阻害し、炎症性サイトカインの産生を抑制します.

準備方法

合成経路と反応条件: 3,4’-ジヒドロキシフラボンは、さまざまな化学経路で合成できます。 一般的な方法の1つは、塩基の存在下で2-ヒドロキシアセトフェノンと3,4-ジヒドロキシベンズアルデヒドを反応させ、次に環化させてフラボン構造を形成することです . この反応には通常、エタノール中で還流させることや、ピペリジンなどの触媒を使用することが必要です。

工業生産方法: 3,4’-ジヒドロキシフラボンの工業生産には、通常、同様の化学経路を用いた大規模合成が行われ、収率と純度が最適化されています。 このプロセスには、最終生成物が工業規格を満たすように、再結晶やクロマトグラフィー技術を用いた精製などの手順が含まれる場合があります .

化学反応の分析

反応の種類: 3,4’-ジヒドロキシフラボンは、以下を含むさまざまな化学反応を起こします。

酸化: キノンまたはその他の酸化された誘導体に変換されます。

還元: 還元反応により、ジヒドロフラボンに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

生成される主な生成物:

酸化: キノンおよびその他の酸化されたフラボン誘導体。

還元: ジヒドロフラボン。

類似化合物との比較

3,4’-ジヒドロキシフラボンは、他の類似のフラボノイド化合物と比較できます。

ミリスチン: どちらも強力な抗酸化作用がありますが、ミリスチンには追加のヒドロキシル基があり、ラジカル捕捉活性を高めています.

モリ: 構造は似ていますが、ヒドロキシル基の位置が異なり、金属イオンやDNAとの相互作用に影響を与えます.

タキシフォリン: C環に二重結合がないため、3,4’-ジヒドロキシフラボンと比較して抗酸化能が低下します.

4-ヒドロキシクマリン: 構造的には異なりますが、類似の抗酸化作用を共有していますが、3,4’-ジヒドロキシフラボンほど効果的に金属イオンをキレート化することはできません.

これらの比較は、3,4’-ジヒドロキシフラボン、特に強力な神経保護作用と抗炎症作用のユニークな特性を強調しています。

特性

IUPAC Name |

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?

A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-1-(4-nitrophenyl)ethanol](/img/structure/B1255724.png)

![3-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1255729.png)

![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(2-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255736.png)

![N-[9-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255738.png)

![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)